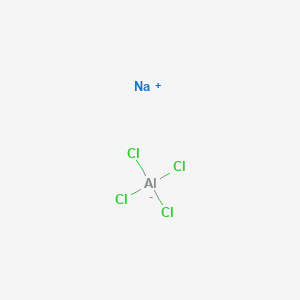

AlCl4Na

Description

Sodium tetrachloroaluminate (NaAlCl₄, CAS 7784-16-9) is an inorganic salt composed of sodium cations (Na⁺) and tetrachloroaluminate anions (AlCl₄⁻). It has a molar mass of 191.78 g/mol and is synthesized by reacting sodium chloride (NaCl) with aluminum trichloride (AlCl₃) in acidic melts, producing a buffered medium with high sodium ion concentration .

Propriétés

Numéro CAS |

7784-16-9 |

|---|---|

Formule moléculaire |

AlCl4Na |

Poids moléculaire |

191.8 g/mol |

Nom IUPAC |

aluminum;sodium;tetrachloride |

InChI |

InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

Clé InChI |

CMLRNXGMTZKKSR-UHFFFAOYSA-J |

SMILES canonique |

[Na+].[Al-](Cl)(Cl)(Cl)Cl |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Méthodes De Préparation

Sodium tetrachloroaluminate can be synthesized through the reaction of sodium chloride and aluminum trichloride. The reaction is typically carried out at high temperatures and under an inert atmosphere to prevent contamination by impurities. The reaction equation is as follows :

[ \text{Al} + 4\text{NaCl} \rightarrow \text{Na[AlCl4]} + 2\text{Na} ]

In industrial settings, the compound is produced by introducing stoichiometric amounts of sodium chloride and freshly sublimed aluminum trichloride into a reaction vessel .

Analyse Des Réactions Chimiques

Sodium tetrachloroaluminate undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a Lewis acid in Friedel-Crafts reactions, facilitating the formation of alkylbenzenium carbocations which then react with aromatic rings.

Dehydration and Dehydrogenation: It is used as a dehydrating and dehydrogenating agent in organic synthesis.

Common reagents used in these reactions include alkyl halides and aromatic compounds. Major products formed from these reactions include alkylated aromatic compounds and dehydrated organic molecules .

Applications De Recherche Scientifique

Catalytic Agent

Sodium tetrachloroaluminate is employed as a Friedel-Crafts acylating agent in organic synthesis. This application exploits its ability to facilitate acylation reactions, which are crucial for synthesizing complex organic molecules.

Dehydrating and Dehydrogenating Agent

In addition to its role as an acylating agent, sodium tetrachloroaluminate acts as a dehydrating and dehydrogenating agent in various organic reactions. Its strong Lewis acid properties enable it to promote reactions that require the removal of water or hydrogen.

| Reaction Type | Function |

|---|---|

| Friedel-Crafts Acylation | Catalytic agent |

| Dehydration | Facilitates removal of water |

| Dehydrogenation | Facilitates removal of hydrogen |

Material Science

Production of Aluminum

Historically, sodium tetrachloroaluminate was used as a feedstock for aluminum production through the Deville process. This method involved carbochlorination of alumina in the presence of sodium chloride, highlighting its significance in metallurgical applications.

Case Study: Sustainable Aluminum Production

Recent advancements have shown that sodium tetrachloroaluminate can be integrated into more sustainable aluminum production processes. A study published in Green Chemistry outlined a method where sodium tetrachloroaluminate is utilized to reduce energy consumption during aluminum extraction while minimizing environmental impact .

Environmental Applications

Green Chemistry Initiatives

Sodium tetrachloroaluminate aligns with green chemistry principles by offering environmentally friendly alternatives in chemical processes. Its use reduces hazardous waste generation and promotes safer chemical practices.

Mécanisme D'action

The mechanism by which sodium tetrachloroaluminate exerts its effects involves its ability to act as a Lewis acid. In Friedel-Crafts reactions, it facilitates the formation of activated electrophiles by reacting with alkyl halides. This leads to the formation of alkylbenzenium carbocations, which then react with aromatic rings to form alkylated aromatic compounds . Additionally, its role in the degradation of oil-shale kerogen involves intramolecular disproportion catalyzed by the tetrachloroaluminate melt .

Comparaison Avec Des Composés Similaires

Inorganic Tetrachloroaluminate Salts

Key Findings :

- Stability : NaAlCl₄ and LiAlCl₄ are highly moisture-sensitive, limiting their use in aqueous environments. In contrast, NaAlF₄ is thermally stable and inert, making it ideal for high-temperature industrial processes like aluminum production .

- Conductivity : NaAlCl₄ exhibits superior ionic conductivity in molten states compared to KAlCl₄ and LiAlCl₄, which are more suited for catalytic roles .

Organic Ionic Liquids with Tetrachloroaluminate Anions

Comparison with Inorganic Salts:

Structural and Functional Analogues

- Stibonocenophanium Tetrachloroaluminate: Used in organometallic synthesis, this compound shares structural similarities with NaAlCl₄ but features a cationic antimony center .

- E.m.i. Salts : Ethylmethylimidazolium (e.m.i.) tetrachloroaluminate has ~2.5× higher conductivity than e.m.i. triflate, highlighting the anion’s role in transport properties .

Critical Research Insights

- Market Trends: NaAlCl₄’s primary demand stems from battery technology, with global markets segmented across Europe, Asia, and North America .

- Environmental Impact : While NaAlCl₄ enhances battery efficiency, its corrosivity and moisture sensitivity pose disposal challenges, necessitating lifecycle assessments for sustainable use .

Activité Biologique

Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic compound that has garnered attention for its diverse applications, particularly in the fields of electrochemistry and materials science. However, its biological activity remains less explored. This article aims to provide a comprehensive overview of the biological activity of sodium tetrachloroaluminate, including its interactions with biological systems, potential toxicological effects, and relevant case studies.

Sodium tetrachloroaluminate is synthesized through the reaction of sodium chloride (NaCl) with aluminum trichloride (AlCl₃). It is primarily used as an electrolyte in sodium-nickel chloride batteries and as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions .

Toxicological Profile

The toxicity of sodium tetrachloroaluminate has been investigated in various studies, primarily focusing on its effects on cellular systems. The compound's interactions with biological membranes and potential oxidative stress mechanisms have been highlighted.

- Cellular Interaction : Sodium tetrachloroaluminate can induce oxidative stress in cells, leading to lipid peroxidation and damage to cellular components. This oxidative stress may result from the generation of reactive oxygen species (ROS) upon exposure to biological systems .

- Neurotoxicity : Some studies have indicated that exposure to sodium tetrachloroaluminate may lead to neurotoxic effects, potentially affecting neurotransmitter systems and neuronal integrity. The compound's ability to influence metal ion homeostasis could exacerbate these effects, particularly in the presence of other neurotoxic agents .

Case Studies

- Neurotoxic Effects : A study evaluated the neurotoxic potential of sodium tetrachloroaluminate in animal models. Results indicated significant alterations in behavior and neurological function following exposure, suggesting a need for further investigation into its mechanisms of action .

- Oxidative Stress Induction : Research examining the induction of oxidative stress by sodium tetrachloroaluminate demonstrated increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in treated cells compared to controls. This suggests that the compound may contribute to cellular damage through oxidative mechanisms .

Table 1: Summary of Biological Effects

The biological activity of sodium tetrachloroaluminate can be attributed to several mechanisms:

- Oxidative Stress : The generation of ROS upon interaction with biological systems leads to oxidative damage.

- Metal Ion Interactions : Sodium tetrachloroaluminate's ability to alter metal ion homeostasis may contribute to its neurotoxic effects.

- Membrane Disruption : The compound's ionic nature allows it to interact with cell membranes, potentially disrupting their integrity and function.

Q & A

Q. What are the established methods for synthesizing sodium tetrachloroaluminate, and how do reaction conditions influence product purity?

Sodium tetrachloroaluminate is typically synthesized by reacting stoichiometric amounts of sodium chloride (NaCl) and aluminum chloride (AlCl₃) under controlled anhydrous conditions. The reaction proceeds as:

Key factors affecting purity include:

- Moisture exclusion : Trace water hydrolyzes AlCl₃ to HCl and Al(OH)₃, reducing yield .

- Temperature control : Reactions are conducted at 185°C (melting point of NaAlCl₄) to ensure homogeneity .

- Post-synthesis purification : Sublimation or recrystallization in dry organic solvents removes unreacted AlCl₃ .

Q. How do the physical and chemical properties of sodium tetrachloroaluminate affect its handling and application in high-temperature electrochemical systems?

NaAlCl₄ exhibits:

- Thermal stability : Stable up to 300°C, making it suitable for molten salt batteries .

- Ionic conductivity : \sim0.1 S/cm at 200°C, enabling efficient charge transfer in electrolytes .

- Hygroscopicity : Reacts violently with water, necessitating inert-atmosphere handling (e.g., gloveboxes) .

Researchers must use corrosion-resistant materials (e.g., nickel crucibles) and monitor phase transitions via differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling sodium tetrachloroaluminate in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and ventilation to prevent exposure to HCl fumes .

- Storage : Hermetic sealing in moisture-free containers with desiccants (e.g., molecular sieves) .

- Spill management : Neutralize residues with dry sodium bicarbonate before disposal .

Advanced Research Questions

Q. What methodological approaches are employed to analyze the electrochemical behavior of sodium tetrachloroaluminate in molten salt batteries?

- Cyclic voltammetry : Quantifies redox activity of Ni/Fe electrodes in NaAlCl₄ electrolytes, revealing diffusion coefficients () of cm²/s (Ni) and cm²/s (Fe) .

- Post-mortem microscopy : Scanning electron microscopy (SEM) identifies microstructural changes (e.g., NiCl₂ platelet formation vs. Fe electrode pulverization) .

- Impedance spectroscopy : Measures ionic conductivity and interfacial resistance in asymmetric cell configurations .

Q. How can contradictions in reported diffusion coefficients of transition metals in sodium tetrachloroaluminate electrolytes be resolved?

Discrepancies arise from:

- Electrode morphology : Planar vs. porous electrodes alter mass transport kinetics .

- Temperature gradients : Localized heating in molten salts affects measurements .

Methodological standardization (e.g., isothermal conditions, controlled electrode geometry) and multi-technique validation (e.g., combining voltammetry with radiotracer studies) are recommended .

Q. What advanced characterization techniques are critical for studying the structural stability of sodium tetrachloroaluminate under operational conditions?

- X-ray diffraction (XRD) : Monitors phase transitions (e.g., α ↔ β NaAlCl₄) at high temperatures .

- Raman spectroscopy : Detects speciation changes (e.g., [Al₂Cl₇]⁻ vs. [AlCl₄]⁻) in buffered ionic liquids .

- Thermogravimetric analysis (TGA) : Assesses decomposition pathways and volatility up to 500°C .

Q. How does the choice of ionic liquid matrix influence the catalytic efficiency of sodium tetrachloroaluminate in organic transformations?

In imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrachloroaluminate):

- Acidity modulation : NaAlCl₄ acts as a latent acid, enhancing electrophilic substitution reactions .

- Solvent effects : Low viscosity improves mass transfer in tetrahydropyranylation reactions, achieving 95% yield under microwave irradiation .

Optimization requires balancing Lewis acidity (via AlCl₃/NaCl ratio) and solvent polarity .

Data Contradictions and Resolution

Q. Why do studies report conflicting data on the thermal decomposition pathways of sodium tetrachloroaluminate?

Variations arise from:

- Atmospheric control : Oxidative vs. inert atmospheres produce different decomposition products (e.g., NaAlO₂ vs. AlCl₃) .

- Impurity effects : Trace moisture accelerates hydrolysis, altering thermogravimetric profiles .

Controlled experiments using high-purity reagents and in situ mass spectrometry are advised .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.